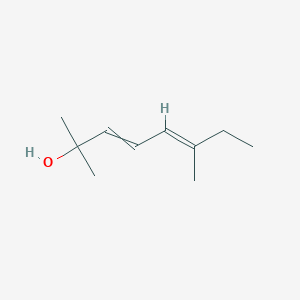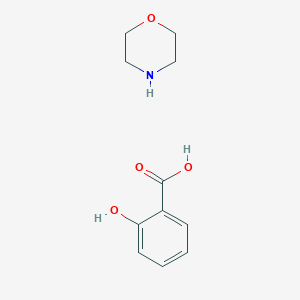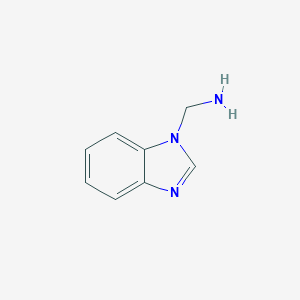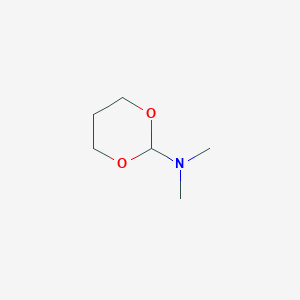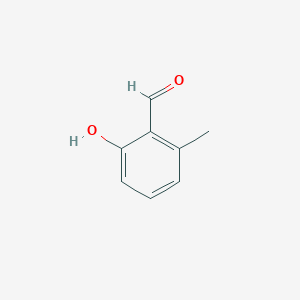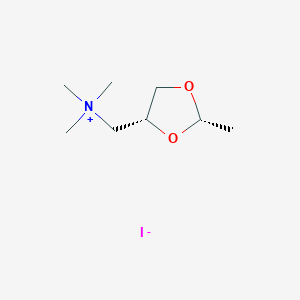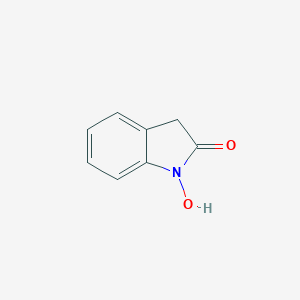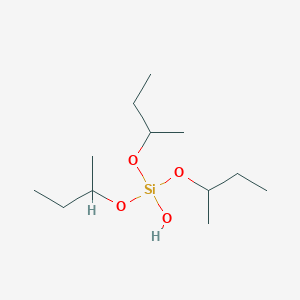
1-ベンゾフラン-2,3-ジカルボン酸
概要
説明
1-Benzofuran-2,3-dicarboxylic acid is an organic compound with the molecular formula C10H6O5. It is a derivative of benzofuran, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two carboxylic acid groups attached to the benzofuran ring at the 2 and 3 positions. It is known for its versatile reactivity and ability to form various crystalline structures through hydrogen bonding and metal-ligand coordination .
科学的研究の応用
1-Benzofuran-2,3-dicarboxylic acid has numerous applications in scientific research:
作用機序
Target of Action
The primary targets of 1-Benzofuran-2,3-dicarboxylic acid (BFDC) are bipyridyl moieties and various metal ions . BFDC forms trimeric 2:1 hydrogen-bonded assemblies with bipyridyl moieties . It also coordinates with d- and f-transition metal ions .
Mode of Action
BFDC interacts with its targets through hydrogen bonding and metal-ligand coordination . In the case of bipyridyl moieties, it forms trimeric 2:1 hydrogen-bonded assemblies, associated with the transfer of two protons from the diacid to the bipyridyl . When reacting with d- and f-transition metal ions, it yields either 2:2 (dimeric) or 4:2 (tetrameric) discrete dinuclear metal-ligand complexes . It also forms one-dimensional coordination polymers where the diacid entities act as multidentate bridging ligands between adjacent metal ions along the polymeric backbone .
Biochemical Pathways
The formation of complexes with metal ions suggests that it may influence metal-dependent biochemical pathways .
Pharmacokinetics
All the compounds derived from bfdc were crystallized from aqueous environments , suggesting that it may have good solubility in water, which could potentially influence its absorption and distribution.
Result of Action
The formation of complexes with metal ions and bipyridyl moieties suggests that it may influence the structure and function of these entities .
Action Environment
The action of BFDC is influenced by the environment. It exhibits versatile supramolecular reactivity, forming different complexes under different conditions . The large diversity of the obtained products suggests that the outcome of a given reaction is highly dependent on the experimental conditions . All the compounds were crystallized from aqueous environments and exhibit extended arrays of intermolecular hydrogen bonding .
生化学分析
Biochemical Properties
1-Benzofuran-2,3-dicarboxylic acid plays a significant role in biochemical reactions due to its ability to form hydrogen bonds and coordinate with metal ions. This compound interacts with enzymes, proteins, and other biomolecules through hydrogen bonding and metal-ligand coordination. For example, 1-Benzofuran-2,3-dicarboxylic acid forms trimeric hydrogen-bonded assemblies with bipyridyl moieties and discrete dinuclear metal-ligand complexes with transition metal ions
Cellular Effects
1-Benzofuran-2,3-dicarboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to modulate the activity of key enzymes and proteins involved in these processes. For instance, 1-Benzofuran-2,3-dicarboxylic acid has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, the compound’s interactions with metal ions can affect cellular metabolism by altering the activity of metalloenzymes.
Molecular Mechanism
The molecular mechanism of action of 1-Benzofuran-2,3-dicarboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms hydrogen bonds and coordinates with metal ions, which allows it to interact with specific enzymes and proteins. These interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the binding. For example, 1-Benzofuran-2,3-dicarboxylic acid has been found to inhibit the activity of certain kinases by forming stable complexes with the metal ions required for their activity . This inhibition can result in changes in gene expression and downstream cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzofuran-2,3-dicarboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. The compound’s stability is influenced by its ability to form hydrogen bonds and coordinate with metal ions, which can help maintain its structure and activity over time. Degradation can occur under certain conditions, leading to a decrease in its biological activity. Long-term studies have shown that 1-Benzofuran-2,3-dicarboxylic acid can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .
Dosage Effects in Animal Models
The effects of 1-Benzofuran-2,3-dicarboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific enzymes and modulation of cellular processes. At high doses, toxic or adverse effects can occur, including disruption of cellular metabolism and damage to tissues. Studies have shown that there is a threshold dose above which the compound’s adverse effects become significant . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity.
Metabolic Pathways
1-Benzofuran-2,3-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to participate in metabolic reactions and influence metabolic flux. For example, 1-Benzofuran-2,3-dicarboxylic acid can interact with metalloenzymes involved in oxidative metabolism, affecting the levels of metabolites and the overall metabolic balance . These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 1-Benzofuran-2,3-dicarboxylic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to be transported across cell membranes and distributed to specific cellular compartments. For example, 1-Benzofuran-2,3-dicarboxylic acid can interact with metal ion transporters, facilitating its uptake into cells and its accumulation in organelles where it exerts its biological effects . Understanding the transport and distribution of the compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 1-Benzofuran-2,3-dicarboxylic acid is determined by its targeting signals and post-translational modifications. The compound’s ability to form hydrogen bonds and coordinate with metal ions allows it to be directed to specific compartments or organelles within the cell. For example, 1-Benzofuran-2,3-dicarboxylic acid can be localized to the mitochondria, where it interacts with metalloenzymes involved in oxidative metabolism . This localization is crucial for the compound’s activity and function, as it allows it to modulate specific cellular processes and exert its therapeutic effects.
準備方法
The synthesis of 1-benzofuran-2,3-dicarboxylic acid can be achieved through several methods. One common approach involves the cyclization of ortho-hydroxyaryl carboxylic acids. Another method includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives . Industrial production methods often involve the use of proton quantum tunneling, which minimizes side reactions and increases yield .
化学反応の分析
1-Benzofuran-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
類似化合物との比較
1-Benzofuran-2,3-dicarboxylic acid can be compared to other benzofuran derivatives, such as:
2-Benzofuran-3-carboxylic acid: This compound has a single carboxylic acid group and exhibits different reactivity and biological activities.
3-Benzofuran-2-carboxylic acid: Similar to the previous compound but with the carboxylic acid group at a different position, leading to variations in its chemical behavior. The unique feature of 1-benzofuran-2,3-dicarboxylic acid is its ability to form diverse crystalline structures and its versatile reactivity, making it valuable in various research fields.
特性
IUPAC Name |
1-benzofuran-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6O5/c11-9(12)7-5-3-1-2-4-6(5)15-8(7)10(13)14/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAEMVAVNTRSKEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343399 | |
| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-76-0 | |
| Record name | 1-Benzofuran-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Benzofurandicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the structure and reactivity of 1-benzofuran-2,3-dicarboxylic acid?
A: 1-Benzofuran-2,3-dicarboxylic acid (BFDC) is characterized by an intramolecular hydrogen bond between its two carboxyl groups. This structural feature influences its reactivity, leading to a strong preference for existing in a monoanionic form. [, ] Instead of both carboxyl groups donating a proton, one forms a strong internal hydrogen bond, leaving the other carboxyl group to participate in intermolecular interactions. This unique behavior distinguishes BFDC from typical dicarboxylic acids and significantly impacts its supramolecular chemistry. []
Q2: How does 1-benzofuran-2,3-dicarboxylic acid interact with metal ions?
A: BFDC readily interacts with various metal ions, acting as a multidentate ligand. It can form discrete metal complexes with d- and f-block elements. For instance, BFDC forms dimeric (2:2) or tetrameric (4:2) complexes with some metals. [] In other cases, it can generate one-dimensional coordination polymers, where the BFDC molecules bridge adjacent metal ions along the polymeric chain. [] This versatility in coordination modes makes BFDC a valuable building block for constructing diverse metal-organic frameworks.
Q3: What role does π-π stacking play in the crystal structures of 1-benzofuran-2,3-dicarboxylic acid and its complexes?
A: The planar aromatic benzofuran ring system in BFDC facilitates π-π stacking interactions, influencing crystal packing. [] These interactions occur between BFDC molecules themselves or with other aromatic components present in the crystal structure, such as in co-crystals with pyridine, phenazine, and 1,4-phenylenediamine. [] In these structures, either segregated or mixed π-π stacks are observed depending on the co-crystallized molecule. [] The combination of hydrogen bonding and π-π stacking contributes to the stability and diverse structural architectures observed in BFDC systems.
Q4: Can 1-benzofuran-2,3-dicarboxylic acid be used to build extended coordination networks?
A: Yes, BFDC has proven successful in constructing extended coordination networks. For example, it forms a two-dimensional network with lanthanum(III) ions under solvothermal conditions. [] In this structure, each lanthanum ion connects to four BFDC ligands, with two of these ligands bridging adjacent lanthanum ions. [] This example highlights BFDC's ability to function as a bridging ligand in the formation of intricate metal-organic frameworks.
Q5: What are the potential advantages of using 1-benzofuran-2,3-dicarboxylic acid in crystal engineering?
A5: BFDC presents several advantages for crystal engineering due to its:
- Versatile binding modes: It can act as both a hydrogen bond donor and acceptor, and coordinate to metal ions in various ways, leading to structural diversity. [, ]
- Planar aromatic system: The benzofuran ring facilitates π-π stacking interactions, offering an additional tool for crystal packing control. [, ]
- Tendency for monoanionic form: This predictable behavior simplifies charge balance considerations when designing metal-organic frameworks. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Naphthalenedisulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-5-[(phenylsulfonyl)oxy]-](/img/structure/B95031.png)
![2-Ethyl-5-methylbenzo[b]thiophene](/img/structure/B95034.png)



